molecular formula C13H11N3O B2500215 3-phenyl-N-pyrimidin-2-ylprop-2-enamide CAS No. 18602-66-9

3-phenyl-N-pyrimidin-2-ylprop-2-enamide

Cat. No. B2500215
CAS RN: 18602-66-9
M. Wt: 225.251
InChI Key: CQXHRJBWOYRCJL-BQYQJAHWSA-N
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Description

The compound 3-phenyl-N-pyrimidin-2-ylprop-2-enamide is a chemical entity that can be synthesized through various organic synthesis methods. Although the provided papers do not directly describe the synthesis or properties of this exact compound, they do discuss related pyrimidine derivatives and their synthesis, which can offer insights into the methods that might be applicable for synthesizing 3-phenyl-N-pyrimidin-2-ylprop-2-enamide.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions. For instance, an efficient synthesis of 3-substituted 3H-pyrimidin-4-ones is achieved through the cyclization of enamide esters, which are derived from beta-keto esters, with trimethylaluminum and various primary amines . This method could potentially be adapted for the synthesis of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a novel pyrimidine derivative was synthesized and characterized using 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . The molecular structure was further confirmed by DFT calculations, which showed consistency with the X-ray diffraction data. Similar analytical techniques could be employed to elucidate the molecular structure of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The papers provided do not detail specific reactions for 3-phenyl-N-pyrimidin-2-ylprop-2-enamide, but they do describe the synthesis of related compounds, which may involve reactions such as carbonylation and amidation . These reactions are crucial for introducing various functional groups into the pyrimidine core and could be relevant for further functionalization of 3-phenyl-N-pyrimidin-2-ylprop-2-enamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and structure. While the papers do not provide data on the exact compound , they do offer insights into the properties of similar compounds. For instance, the solid-state packing of a pyrimidine derivative was dominated by hydrogen bonds , which could suggest similar intermolecular interactions for 3-phenyl-N-pyrimidin-2-ylprop-2-enamide. Additionally, the anti-proliferative activity of a pyrimidine derivative on A375 cells was studied, indicating potential biological activities of such compounds .

Scientific Research Applications

Synthesis and Fluorescence Interaction with Proteins

The synthesis of novel derivatives related to 3-phenyl-N-pyrimidin-2-ylprop-2-enamide has been explored for their potential in biological applications. One such study focused on the synthesis of p-hydroxycinnamic acid derivatives, investigating their fluorescence interaction with bovine serum albumin (BSA). This research suggests the utility of these compounds in understanding protein interactions and potentially designing fluorescence probes for bioimaging and analytical purposes (Meng et al., 2012).

Histone Deacetylase Inhibition for Cancer Therapy

Compounds structurally similar to 3-phenyl-N-pyrimidin-2-ylprop-2-enamide have been identified as potent histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exhibits significant anticancer activity by inhibiting HDACs, blocking cancer cell proliferation, and inducing apoptosis. Its effectiveness in preclinical models has led to clinical trials, highlighting its promise as an anticancer agent (Zhou et al., 2008).

Anti-Angiogenic and DNA Cleavage Activities

A series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These compounds efficiently blocked blood vessel formation in vivo and exhibited cytotoxic effects by affecting DNA integrity, pointing to their application in cancer therapy through dual mechanisms of action (Kambappa et al., 2017).

Biological Evaluation and DFT Calculation

The biological evaluation and density functional theory (DFT) calculations of pyrazole and pyrimidine derivatives, including compounds related to 3-phenyl-N-pyrimidin-2-ylprop-2-enamide, have shown promising antitumor, antimicrobial, and antioxidant activities. These findings support their potential utility in designing new therapeutics with improved pharmacological profiles (Farag & Fahim, 2019).

Mechanism of Action

While the specific mechanism of action for 3-phenyl-N-pyrimidin-2-ylprop-2-enamide is not provided, pyrimidine-based anti-inflammatory agents generally function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE 2 .

properties

IUPAC Name

(E)-3-phenyl-N-pyrimidin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-12(16-13-14-9-4-10-15-13)8-7-11-5-2-1-3-6-11/h1-10H,(H,14,15,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXHRJBWOYRCJL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-pyrimidin-2-ylprop-2-enamide

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